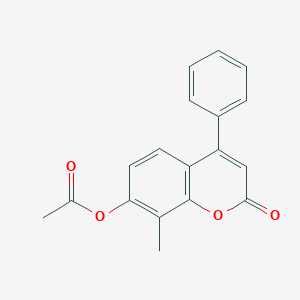

![molecular formula C16H18N2O3S B5779128 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide CAS No. 714260-39-6](/img/structure/B5779128.png)

4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide

Übersicht

Beschreibung

“4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide” is a chemical compound with the formula C17H20N2O3S . It is a sulfonamide , which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms .

Molecular Structure Analysis

The molecular structure of “4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide” can be represented by the InChI string: InChI=1S/C17H20N2O3S/c1-19(23(2,21)22)16-10-8-15(9-11-16)17(20)18-13-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) . The average mass of the molecule is 332.419 .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide:

Pharmaceutical Development

4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its use in creating novel therapeutics for conditions such as cancer, inflammation, and neurological disorders .

Cancer Research

This compound is being investigated for its anti-cancer properties. Studies have indicated that it may inhibit the growth of certain cancer cells by interfering with specific cellular pathways. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for developing new cancer treatments .

Neuroprotective Agents

Research has suggested that 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide may have neuroprotective effects. It is being studied for its potential to protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Wirkmechanismus

Target of Action

The primary target of 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide is the fungal lipid-transfer protein Sec14 . This protein plays a crucial role in the regulation of lipid metabolism and vesicle trafficking, which are essential for fungal growth and survival .

Mode of Action

4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide interacts with its target by selectively inhibiting the activity of the fungal Sec14 lipid-transfer proteins . This inhibition disrupts the normal function of these proteins, leading to impaired lipid metabolism and vesicle trafficking within the fungal cells .

Biochemical Pathways

The compound affects the Sec14-dependent lipid metabolic pathway . By inhibiting Sec14, it disrupts the normal flow of lipids within the cell, which can lead to a variety of downstream effects, including impaired cell membrane integrity and function, disrupted vesicle trafficking, and ultimately, inhibited fungal growth .

Pharmacokinetics

Similar compounds have shown moderate solubility and permeability , which could potentially influence the bioavailability of this compound

Result of Action

The molecular and cellular effects of 4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide’s action primarily involve the disruption of normal fungal cell functions. By inhibiting Sec14, it impairs lipid metabolism and vesicle trafficking, leading to a cascade of effects that ultimately inhibit fungal growth .

Eigenschaften

IUPAC Name |

4-(methanesulfonamido)-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-22(20,21)18-15-9-7-14(8-10-15)16(19)17-12-11-13-5-3-2-4-6-13/h2-10,18H,11-12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAPZAHXDUIQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217792 | |

| Record name | 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |

CAS RN |

714260-39-6 | |

| Record name | 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=714260-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Methylsulfonyl)amino]-N-(2-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)

![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)

![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)

![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2,3-dimethylbenzamide](/img/structure/B5779071.png)

![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)

![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5779120.png)